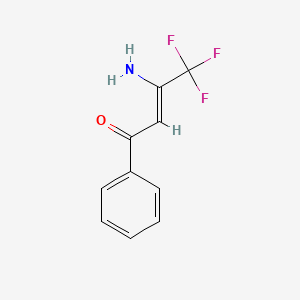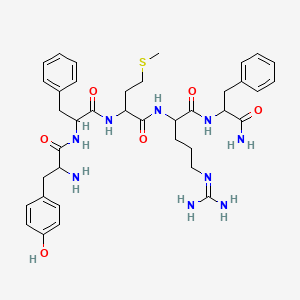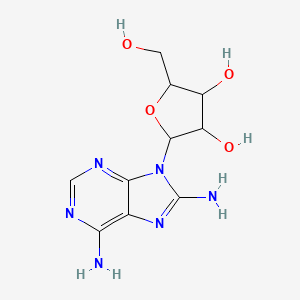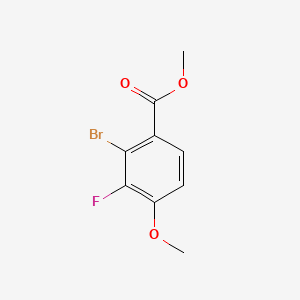
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- is an organic compound with the molecular formula C10H10F3NO It is a derivative of butenone, featuring an amino group, a phenyl group, and three fluorine atoms attached to the terminal carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- typically involves the reaction of 3-amino-1-phenyl-2-buten-1-one with a fluorinating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides (R-X) can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts unique physical and chemical properties.
作用机制
The mechanism by which 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the modification of protein function and the disruption of cellular pathways. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
3-Amino-1-phenyl-2-buten-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-Phenyl-3-buten-2-one: Similar structure but without the amino group, leading to different chemical behavior.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains the trifluoromethyl group but differs in the position of functional groups.
Uniqueness
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- is unique due to the combination of the amino group, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC 名称 |
(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2/b9-6- |
InChI 键 |
TUUKLDIAZOOYSM-TWGQIWQCSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)

![7-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13894882.png)

![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)

![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)
![5-[(Oxan-2-yl)oxy]pent-2-en-1-ol](/img/structure/B13894915.png)
![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
